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Compound of Interest

Compound Name: Flavoxate-d5

Cat. No.: B15144181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for

deuterated flavoxate, a valuable tool in pharmacokinetic and metabolic studies. The document

details the synthetic pathways, experimental protocols, and the mechanism of action of

flavoxate, supplemented with quantitative data and visualizations to facilitate understanding

and application in a research and development setting.

Introduction to Deuterated Flavoxate
Flavoxate is a synthetic antispasmodic drug primarily used to treat urinary incontinence and

overactive bladder syndrome.[1] It functions as a competitive antagonist of muscarinic

acetylcholine receptors, leading to the relaxation of the bladder smooth muscle.[2][3]

Deuterium-labeled flavoxate, specifically flavoxate-d4, serves as an internal standard in clinical

mass spectrometry and is crucial for accurate quantification of the parent drug in biological

matrices.[4] The incorporation of deuterium atoms provides a distinct mass signature without

significantly altering the drug's chemical properties, making it an ideal tracer.[5]

Synthetic Pathways for Deuterated Flavoxate
The most direct and efficient synthetic route to deuterated flavoxate (Flavoxate-d4) involves a

late-stage esterification of the non-deuterated carboxylic acid precursor, 3-methylflavone-8-

carboxylic acid, with a deuterated alcohol, 2-(piperidin-1-yl)ethanol-d4. This strategy is
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advantageous as it introduces the isotopic label at the final step, maximizing the efficiency of

incorporating the expensive deuterated reagent.

A plausible and efficient overall synthesis can be conceptualized in two main stages:

Stage 1: Synthesis of 3-Methylflavone-8-carboxylic Acid: This key intermediate can be

synthesized from readily available starting materials.

Stage 2: Esterification with Deuterated 2-(piperidin-1-yl)ethanol: The final step involves the

coupling of the carboxylic acid with the commercially available deuterated alcohol to yield the

target molecule, Flavoxate-d4.

Logical Flow of Deuterated Flavoxate Synthesis
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Stage 1: Synthesis of 3-Methylflavone-8-carboxylic Acid

Stage 2: Esterification

o-Cresol

Formylation & Grignard Reaction Product

1. Formylation
2. Grignard Reaction

Oxidation Product

Oxidation

3-Methylflavone-8-carboxylic Acid

Kostanecki-Robinson Cyclization

Deuterated Flavoxate (Flavoxate-d4)

Esterification

2-(piperidin-1-yl)ethanol-d4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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